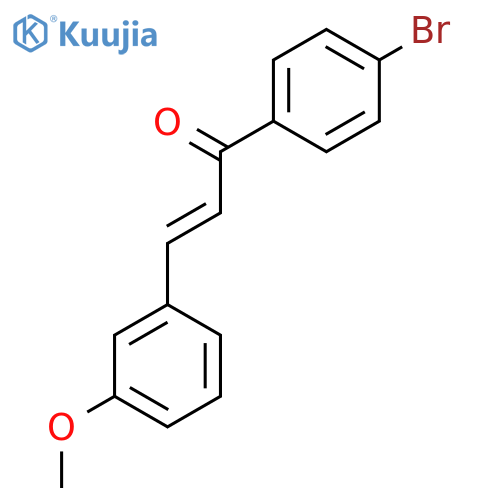Cas no 1004554-37-3 (4-Bromophenyl 3-methoxystyryl ketone)

1004554-37-3 structure
商品名:4-Bromophenyl 3-methoxystyryl ketone
CAS番号:1004554-37-3
MF:C16H13BrO2
メガワット:317.177223920822
MDL:MFCD00225981
CID:4675555
PubChem ID:5366949
4-Bromophenyl 3-methoxystyryl ketone 化学的及び物理的性質
名前と識別子
-
- (2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- 1-(4-Bromo-phenyl)-3-(3-methoxy-phenyl)-propenone
- (E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- 4-Bromophenyl 3-methoxystyryl ketone
- 1-(4-bromophenyl)-3-(3-methoxyphenyl)-2-propen-1-one
- GFECHTODZQBLOA-BJMVGYQFSA-N
- BAS 00099564
- ST50336433
- (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-propen-1-one #
- 2-Propen-1-
-
- MDL: MFCD00225981
- インチ: 1S/C16H13BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+
- InChIKey: GFECHTODZQBLOA-BJMVGYQFSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C(/C=C/C1C=CC=C(C=1)OC)=O
計算された属性
- せいみつぶんしりょう: 316.00989g/mol
- どういたいしつりょう: 316.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 4.6
4-Bromophenyl 3-methoxystyryl ketone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB421733-1g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1004554-37-3 | 1g |
€339.20 | 2025-02-16 | ||
| abcr | AB421733-25g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1004554-37-3 | 25g |
€1169.90 | 2025-02-16 | ||
| A2B Chem LLC | AJ25420-25g |
(2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25420-50g |
(2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
| abcr | AB421733-25 g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 25g |
€1169.90 | 2023-04-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194214-2g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 98% | 2g |
¥3382 | 2023-04-17 | |
| abcr | AB421733-10g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |
1004554-37-3 | 10g |
€786.50 | 2025-02-16 | ||
| A2B Chem LLC | AJ25420-100g |
(2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
| abcr | AB421733-10 g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 10g |
€786.50 | 2023-04-24 | ||
| abcr | AB421733-5 g |
(2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
1004554-37-3 | 5g |
€658.70 | 2023-04-24 |
4-Bromophenyl 3-methoxystyryl ketone 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
推奨される供給者
Amadis Chemical Company Limited
(CAS:1004554-37-3)4-Bromophenyl 3-methoxystyryl ketone

清らかである:99%/99%
はかる:2g/10g
価格 ($):587.0/899.0